molecular formula C32H32BNO5 B560250 Peroxy Orange 1 CAS No. 1199576-10-7

Peroxy Orange 1

Cat. No.: B560250
CAS No.: 1199576-10-7
M. Wt: 521.42
InChI Key: KNTNXZHHCPNNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Peroxy Orange 1 plays a significant role in biochemical reactions, particularly in the detection and imaging of hydrogen peroxide (H2O2) signals . It interacts with H2O2, a reactive oxygen species (ROS), to produce an orange intracellular fluorescence . This interaction allows for the visualization of H2O2 signals within cells, which is crucial in studying cellular responses to immune response and growth factor stimulation .

Cellular Effects

This compound influences cell function by enabling the visualization of H2O2 signals within cells . For instance, it has been observed to display an orange intracellular fluorescence in response to H2O2 signals produced in RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with H2O2. Once inside the cell, this compound responds to H2O2 and emits a fluorescence with an intensity proportional to intracellular H2O2 . This allows for the detection and quantification of H2O2, a key player in various cellular processes, including immune response and growth factor stimulation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its ability to detect and quantify H2O2 signals

Metabolic Pathways

This compound is involved in the metabolic pathways related to the production and detection of H2O2

Transport and Distribution

This compound is cell-permeable, allowing it to be transported and distributed within cells

Subcellular Localization

This compound has been observed to localize within the cytosol and nucleus . It has also been reported to colocalize with Mitotracker, indicating its presence in mitochondria . The subcellular localization of this compound is crucial for its function as it allows for the detection of H2O2 signals within specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Peroxy Orange 1 involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to achieve the desired product. The compound is typically purified using high-performance liquid chromatography to ensure a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Peroxy Orange 1 primarily undergoes oxidation reactions due to its role as a hydrogen peroxide indicator. It reacts with hydrogen peroxide to produce a fluorescent signal, which can be detected and measured .

Common Reagents and Conditions: The primary reagent involved in the reactions of this compound is hydrogen peroxide. The reaction conditions typically involve aqueous environments where the probe can interact with hydrogen peroxide produced by biological or chemical processes .

Major Products Formed: The major product formed from the reaction of this compound with hydrogen peroxide is a fluorescent compound that emits an orange fluorescence. This fluorescence can be measured using fluorescence microscopy or spectroscopy .

Scientific Research Applications

Peroxy Orange 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

Comparison with Similar Compounds

Peroxy Orange 1 is unique among fluorescent probes due to its high selectivity and sensitivity for hydrogen peroxide. Similar compounds include:

This compound stands out due to its specific emission wavelength and high sensitivity, making it a valuable tool for studying hydrogen peroxide in various biological and chemical contexts.

Properties

IUPAC Name

6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTNXZHHCPNNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Peroxy Orange 1 a suitable probe for studying biological processes involving hydrogen peroxide?

A1: this compound (PO1) offers several advantages as a probe for hydrogen peroxide (H2O2) in biological systems:

  • Specificity: PO1 demonstrates high selectivity for H2O2 over other reactive oxygen species (ROS) like hypochlorous acid (HOCl). This specificity is crucial for accurately attributing observed effects to H2O2 signaling. []
  • Sensitivity: PO1 exhibits a "turn-on" fluorescence response upon reacting with H2O2, allowing for the detection of physiologically relevant H2O2 concentrations. This sensitivity is essential for monitoring subtle changes in H2O2 levels during cellular signaling events. [, ]
  • Live-cell imaging: The fluorescence properties of PO1 are compatible with live-cell imaging techniques, enabling researchers to monitor real-time changes in H2O2 levels within living cells. [, ]

Q2: How does this compound detect hydrogen peroxide?

A2: this compound employs a boronate-based detection mechanism. The boronate moiety within the probe reacts specifically with H2O2, leading to a structural change that triggers a fluorescence increase. This "turn-on" response allows for the sensitive and selective detection of H2O2. [, ]

Q3: Can you provide examples of how this compound has been used to investigate hydrogen peroxide signaling in biological systems?

A3: this compound has proven valuable in uncovering new insights into H2O2 signaling:

  • Plant Biology: Researchers used PO1 to demonstrate that abscisic acid (ABA), a plant hormone involved in drought response, increases H2O2 levels specifically within the mitochondria of guard cells, ultimately leading to stomatal closure. []
  • Immunology: PO1 facilitated the visualization of different H2O2 production patterns within phagosomes of activated macrophages, highlighting the diverse roles of H2O2 in immune responses. []
  • Cancer Biology: Studies utilizing PO1 revealed that NADPH oxidase-generated H2O2 contributes to DNA damage in leukemia cells expressing mutant FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. This finding sheds light on potential mechanisms driving aggressive leukemia phenotypes. []

Q4: What are the limitations of using this compound for H2O2 detection?

A4: While a powerful tool, PO1 does have some limitations:

    Q5: Are there alternative methods for detecting H2O2 in biological systems?

    A5: Yes, several alternative methods exist for H2O2 detection, each with advantages and disadvantages:

      Q6: What are the future directions for research involving this compound and similar probes?

      A6: Future research could focus on:

      • Expanding the color palette: Developing probes with a wider range of emission colors will facilitate multicolor imaging experiments, allowing researchers to simultaneously monitor H2O2 alongside other ROS and signaling molecules. []

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